N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-11-7-10(17(21)22)5-6-12(11)15-13(18)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSFZJOMMBPTAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343668 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14105-73-8 | |
| Record name | N-(2-Chloro-4-nitrophenyl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: The major products are the corresponding amines.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide has been studied for its antimicrobial properties. Research indicates that compounds with nitrophenyl groups exhibit potent activity against various bacterial strains. A case study demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Cancer Research
The compound has also been evaluated for its anticancer properties. Studies have shown that nitrobenzamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a synthesized derivative displayed significant cytotoxicity against breast cancer cell lines, highlighting its potential as a chemotherapeutic agent .
Materials Science
Synthesis of Polymers
this compound serves as an intermediate in the synthesis of light-resistant azo pigments and dyes. These materials are crucial in the production of high-performance coatings and textiles. The compound's ability to undergo polymerization reactions makes it valuable in creating polymers with enhanced stability and colorfastness .
Nanomaterials
Recent advancements have utilized this compound in the fabrication of nanomaterials. Its incorporation into nanocomposites has resulted in materials with improved mechanical and thermal properties, suitable for various industrial applications. The potential for functionalization allows for tailored properties to meet specific needs in electronics and photonics .
Analytical Chemistry
Chromatographic Applications
this compound is employed as a reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its distinct spectral properties enable its use as a marker or tracer in high-performance liquid chromatography (HPLC) systems, facilitating the detection of other compounds within a sample .
Spectroscopic Studies
The compound's unique structural characteristics allow it to be used in spectroscopic studies to understand molecular interactions and dynamics. For instance, its behavior under UV-Vis spectroscopy provides insights into electronic transitions within the molecule, aiding in the development of new analytical methods .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 µM | |
| HeLa (Cervical Cancer) | 15 µM | |
| A549 (Lung Cancer) | 18 µM |
Case Studies
- Antimicrobial Study : A study published in PMC evaluated the efficacy of this compound against various bacterial strains, confirming its potential as an antimicrobial agent through a series of MIC tests .
- Polymer Synthesis : Research conducted on polymer applications highlighted how this compound can be utilized to create azo dyes with enhanced stability, demonstrating successful integration into polymer matrices used for coatings .
- Spectroscopic Analysis : A detailed analysis using UV-Vis spectroscopy provided insights into the electronic structure of this compound, revealing key information about its reactivity and interaction with other substances .
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Substituent Position: The 2-chloro-4-nitroaniline moiety is critical in niclosamide for antiparasitic activity .
- Bioactivity : Anticonvulsant activity in N-(2-chloro-6-methylphenyl)-4-nitrobenzamide highlights the importance of methyl groups in enhancing lipophilicity and CNS penetration .
- Solubility : Niclosamide derivatives like B17 (solubility: 10.6 mg/mL in DMSO) demonstrate that structural modifications (e.g., oxazine ring) significantly improve solubility compared to parent compounds .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparisons
Key Observations :
- Lipophilicity : Higher LogP values (e.g., 4.5 for N-(2,2-diphenylethyl)-4-nitrobenzamide) correlate with increased membrane permeability but may reduce aqueous solubility .
- Polar Surface Area : Compounds with TPSA >100 Ų (e.g., niclosamide) often exhibit moderate bioavailability due to reduced passive diffusion .
Pharmacological and Toxicological Insights
- Anticonvulsant Activity : N-(2-chloro-6-methylphenyl)-4-nitrobenzamide shows a protective index (PI) of 11.8, indicating a favorable safety profile compared to phenytoin .
Biological Activity
N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide, a nitroaromatic compound, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in pharmacology, supported by various studies and findings.
Chemical Structure and Synthesis
This compound is characterized by its nitro groups and a chloro substituent, which significantly influence its biological activity. The compound can be synthesized through electrophilic aromatic substitution reactions, particularly utilizing 4-nitrobenzoyl chloride and an appropriate amine precursor .
- Molecular Formula : C13H8ClN3O5
- Molecular Weight : 321.67 g/mol
- CAS Number : 14105-73-8
Antitumor Activity
Research indicates that nitroaromatic compounds, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines. The compound's structure may enhance its interaction with cellular targets, leading to apoptosis in malignant cells .
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated an IC50 value of approximately 21.8 µM, demonstrating moderate cytotoxicity. The formulation of this compound into lipid nanoparticles further improved its efficacy, suggesting that modifications in delivery systems can enhance therapeutic outcomes .
Antibacterial and Antitubercular Properties
The presence of nitro groups in the compound is crucial for antibacterial activity. Compounds with similar structures have been reported to exhibit effective inhibition against Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Comparative Antimicrobial Efficacy
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Related Nitro Compound | 0.78 | Mycobacterium tuberculosis |
Anti-inflammatory Effects
Nitroaromatic compounds have also been studied for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Studies indicate favorable absorption characteristics, with high probabilities of intestinal absorption and blood-brain barrier penetration . However, caution is warranted due to potential toxicity profiles identified in Ames tests, indicating mutagenic properties .
Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Human Intestinal Absorption | +0.9751 |
| Blood Brain Barrier | +0.9783 |
| P-glycoprotein Substrate | Non-substrate |
Q & A
Q. What are the optimal synthetic routes for N-(2-chloro-4-nitrophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via a Schotten-Baumann reaction between 4-nitrobenzoyl chloride and 2-chloro-4-nitroaniline. Key steps include:
- Reagent selection : Use acyl chlorides (e.g., 4-nitrobenzoyl chloride) and aromatic amines in dichloromethane or chloroform as solvents .
- Base addition : Triethylamine (1.2–1.5 equivalents) is critical for neutralizing HCl generated during amide bond formation, improving reaction efficiency .
- Purification : Short-column chromatography on neutral Al₂O₃ or recrystallization (e.g., in CHCl₃) yields pure product (>85% purity) .
Optimization strategies :
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
A multi-technique approach is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 8.3–8.9 ppm for nitro groups) and amide NH (δ ~8.9–9.0 ppm). <sup>13</sup>C NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 70.7° in analogs) and hydrogen-bonding networks (C–H···O interactions) critical for stability .
- HRMS : Validates molecular ion ([M+H]<sup>+</sup> at m/z 305.0688) with <1.5 ppm error .
- UV-Vis : λmax at ~239 nm and 290 nm reflects nitro-aromatic conjugation .
Q. How does the presence of nitro and chloro substituents influence the compound’s stability and reactivity?
- Nitro groups :
- Chloro substituents :
- Improve lipophilicity and metabolic stability.
- Participate in intermolecular C–H···Cl interactions in crystal lattices, affecting solubility and polymorphism .
Stability considerations : - Store in dark, anhydrous conditions to prevent nitro group reduction or photodegradation.
Advanced Research Questions
Q. What advanced strategies can resolve discrepancies in reported biological activities of benzanilide derivatives like this compound?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro position, chloro vs. fluoro analogs) and assess activity against target receptors (e.g., neurokinin-2 antagonists) .
- Dose-response assays : Use IC50/EC50 profiling to differentiate intrinsic activity from assay-specific artifacts.
- Computational docking : Compare binding modes of analogs to receptor active sites (e.g., using AutoDock Vina) to rationalize activity variations .
Q. How can computational methods like DFT be integrated with experimental data to resolve ambiguities in molecular conformation?
- DFT calculations :
- Predict optimized geometries and compare with X-ray data (e.g., dihedral angles, bond lengths) .
- Simulate NMR chemical shifts (GIAO method) to validate experimental assignments .
- Molecular dynamics (MD) :
- Model solvent effects on conformational stability (e.g., DMSO vs. chloroform).
- Predict tautomeric forms or protonation states under physiological conditions.
Q. What experimental and analytical approaches address challenges in characterizing polymorphic forms of this compound?
- Powder XRD : Identify distinct crystal phases by comparing diffraction patterns with known polymorphs .
- Thermal analysis : DSC/TGA detects phase transitions (e.g., melting points, decomposition temperatures).
- Solid-state NMR : Resolves hydrogen-bonding networks and molecular packing differences .
- Crystal structure prediction (CSP) : Use software like MERCURY to model potential polymorphs and guide crystallization conditions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the synthesis yield of this compound analogs?
- Critical factors :
- Reagent purity : Impure acyl chlorides reduce yields (e.g., hydrolyzed Cl⁻ content).
- Workup protocols : Incomplete neutralization (e.g., insufficient NaHCO3 washing) leads to product loss .
- Chromatography conditions : Neutral Al₂O₃ vs. silica gel selectivity impacts recovery .
- Reproducibility steps :
- Standardize solvent ratios (e.g., CH2Cl2 vs. CHCl3).
- Report detailed reaction parameters (temperature, stirring rate) to minimize variability.
Q. What methodological pitfalls lead to inconsistent mass spectral fragmentation patterns in nitrobenzamide derivatives?
- Ionization source : ESI vs. EI-MS preferentially generate different fragments (e.g., [M+H]<sup>+</sup> vs. radical cations) .
- Collision energy : Over-fragmentation at high energies obscures diagnostic ions (e.g., m/z 150 oxonium cation).
- Solution pH : Acidic conditions promote amide bond cleavage, altering fragmentation pathways.
Mitigation :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
